An In-depth Technical Guide to 5-Chlorochroman-3-one: Properties, Structure, and Potential Applications
An In-depth Technical Guide to 5-Chlorochroman-3-one: Properties, Structure, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Chlorochroman-3-one, a halogenated derivative of the chroman-3-one scaffold. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, extrapolates its core chemical properties, structure, and potential applications. By examining the synthesis, reactivity, and biological significance of the broader chromanone class of compounds, we present a scientifically robust projection of the characteristics and utility of 5-Chlorochroman-3-one, positioning it as a molecule of interest for further investigation in drug discovery and materials science.
Introduction: The Chromanone Scaffold and the Significance of Halogenation
The chromanone, or 2,3-dihydro-1-benzopyran-4-one, framework is a privileged heterocyclic scaffold frequently encountered in natural products and synthetic molecules with a wide array of biological activities.[1][2] The structural rigidity and the presence of a ketone functionality make it an attractive starting point for the synthesis of diverse derivatives.[3] Chromanones and their oxidized counterparts, chromones, are recognized as key pharmacophores in medicinal chemistry, exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4]
The introduction of a chlorine atom onto the aromatic ring of the chromanone scaffold, as in 5-Chlorochroman-3-one, is anticipated to significantly modulate its physicochemical and biological properties. Halogenation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5] The electron-withdrawing nature of chlorine can also influence the reactivity of the entire molecule.
This guide will therefore explore the inferred properties and potential of 5-Chlorochroman-3-one, providing a foundational understanding for researchers interested in this and related compounds.
Molecular Structure and Inferred Physicochemical Properties
The core structure of 5-Chlorochroman-3-one consists of a dihydropyranone ring fused to a chlorobenzene ring. The chlorine atom is positioned at the C5 carbon of the benzopyran nucleus.
Table 1: Predicted Physicochemical Properties of 5-Chlorochroman-3-one
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₇ClO₂ | Based on the chemical structure. |
| Molecular Weight | 182.60 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white solid | Based on the appearance of similar chromanone derivatives. |
| Melting Point | Elevated compared to unsubstituted chroman-3-one | The presence of the chloro group is expected to increase intermolecular forces. |
| Boiling Point | Higher than unsubstituted chroman-3-one | Increased molecular weight and polarity due to the chloro substituent. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | The hydrophobic nature of the bicyclic system dominates. |
| XLogP3 | ~2.0 - 2.5 | Estimated based on the contribution of the chloro group to lipophilicity. |
Postulated Synthesis of 5-Chlorochroman-3-one
Proposed Synthetic Pathway
A potential synthesis of 5-Chlorochroman-3-one could commence with 2-chlorophenol. The key steps would be:
-
O-alkylation: Reaction of 2-chlorophenol with a suitable three-carbon synthon, such as ethyl 3-bromopropanoate, under basic conditions (e.g., K₂CO₃ in acetone or DMF) to yield ethyl 3-(2-chlorophenoxy)propanoate.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, 3-(2-chlorophenoxy)propanoic acid, using a base like sodium hydroxide followed by acidification.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment of the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to effect the intramolecular cyclization and form 5-Chlorochroman-3-one.
Experimental Protocol Considerations
-
Reaction Monitoring: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.
-
Purification: The intermediates and the final product would likely require purification by column chromatography on silica gel to remove any unreacted starting materials or byproducts.
-
Characterization: The structure of the final product, 5-Chlorochroman-3-one, would need to be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Predicted Spectroscopic Characteristics
The anticipated spectroscopic data for 5-Chlorochroman-3-one is based on the analysis of related chromanone structures.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (H6, H7, H8): These protons will appear in the downfield region (δ 6.5-8.0 ppm). The coupling patterns (doublets, triplets, or multiplets) will be indicative of their relative positions on the benzene ring. The electron-withdrawing effect of the chlorine atom at C5 will influence the chemical shifts of the adjacent protons.
-
Methylene Protons (H2): The protons on the carbon adjacent to the ether oxygen will likely appear as a triplet around δ 4.5-5.0 ppm.
-
Methylene Protons (H4): The protons on the carbon adjacent to the carbonyl group are expected to resonate as a triplet around δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C3): A characteristic signal for the ketone carbonyl will be observed in the highly deshielded region of the spectrum (δ > 190 ppm).
-
Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring will be present in the range of δ 110-160 ppm. The carbon bearing the chlorine atom (C5) will have a distinct chemical shift.
-
Aliphatic Carbons (C2, C4): The signals for the two methylene carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-O-C Stretch (Ether): An absorption band corresponding to the ether linkage will be present.
-
C-Cl Stretch: A band in the fingerprint region will indicate the presence of the carbon-chlorine bond.
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 5-Chlorochroman-3-one (182.60 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak will be observed.
-
Fragmentation Pattern: Common fragmentation pathways for chromanones involve cleavage of the dihydropyranone ring.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-Chlorochroman-3-one is dictated by its key functional groups: the ketone, the ether linkage, and the chlorinated aromatic ring.
-
Reactions at the Carbonyl Group: The ketone at the 3-position can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and addition of nucleophiles such as Grignard reagents.
-
Reactions at the α-Position (C2 and C4): The methylene groups adjacent to the carbonyl can be functionalized. For instance, bromination at the 2-position can be achieved, providing a handle for further substitution reactions.[3]
-
Electrophilic Aromatic Substitution: The electron-donating ether oxygen activates the aromatic ring towards electrophilic substitution, although the deactivating effect of the chlorine atom will also play a role in directing incoming electrophiles.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position may be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.
Potential Applications in Drug Discovery
The chroman-4-one scaffold, a close analog of chroman-3-one, is a well-established pharmacophore with a broad range of biological activities.[2] It is therefore reasonable to predict that 5-Chlorochroman-3-one could serve as a valuable intermediate or a lead compound in various drug discovery programs.
Anticancer Activity
Numerous chromanone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key cellular signaling pathways or the induction of apoptosis. The presence of the chloro substituent in 5-Chlorochroman-3-one could enhance its cytotoxic potential.
Antimicrobial and Antifungal Activity
Chromanone-based compounds have shown promising activity against a range of bacteria and fungi.[1] The lipophilicity imparted by the chlorine atom in 5-Chlorochroman-3-one may improve its ability to penetrate microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.
Anti-inflammatory and Antioxidant Properties
The chromanone scaffold is also associated with anti-inflammatory and antioxidant effects.[2] Further derivatization of 5-Chlorochroman-3-one could lead to the development of novel agents for the treatment of inflammatory diseases and conditions associated with oxidative stress.
Conclusion
While direct experimental data for 5-Chlorochroman-3-one is sparse, a comprehensive understanding of its chemical properties, structure, and potential applications can be inferred from the extensive body of research on the chromanone scaffold. This technical guide provides a solid foundation for researchers interested in synthesizing and evaluating this and related compounds. The predicted physicochemical properties, a plausible synthetic route, and the expected spectroscopic characteristics offer a roadmap for its preparation and characterization. Furthermore, the established biological activities of the chromanone class of compounds suggest that 5-Chlorochroman-3-one holds significant promise as a building block for the development of new therapeutic agents. Further empirical investigation is warranted to fully elucidate the potential of this intriguing molecule.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2023. [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed Central. 2020. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. 2021. [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]
-
Synthesis of substituted 3-formyl chromones. ResearchGate. [Link]
-
Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PubMed Central. 2020. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
-
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PubMed Central. 2021. [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PubMed Central. [Link]
-
Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. 2022. [Link]
-
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. 2018. [Link]
-
caramel furanone 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one. The Good Scents Company. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
